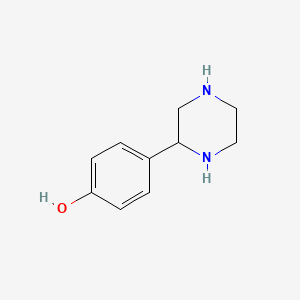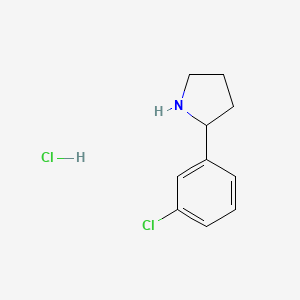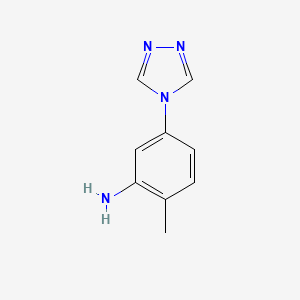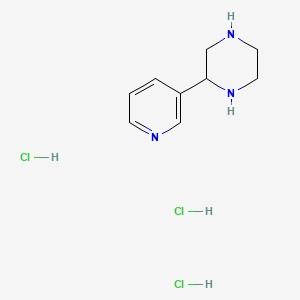
(2-Pyridylmethyl)sulfonyl chloride triflate
Overview
Description
Preparation Methods
The preparation of (2-Pyridylmethyl)sulfonyl chloride triflate involves the reaction of (2-Pyridylmethyl)sulfonyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
(2-Pyridylmethyl)sulfonyl chloride triflate undergoes various chemical reactions, including:
Scientific Research Applications
(2-Pyridylmethyl)sulfonyl chloride triflate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Its use in industrial applications is limited, primarily due to its specialized nature and high cost.
Mechanism of Action
The mechanism of action of (2-Pyridylmethyl)sulfonyl chloride triflate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, thereby modifying their chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the substrates .
Comparison with Similar Compounds
(2-Pyridylmethyl)sulfonyl chloride triflate can be compared with other sulfonyl chloride compounds, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence of different substituents on the sulfonyl group. This compound is unique due to the presence of the pyridyl group, which can influence its reactivity and interactions in chemical reactions .
Properties
IUPAC Name |
pyridin-2-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-3-1-2-4-8-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCMKSDMUWYUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590044 | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-2-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882564-09-2 | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-2-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1602636.png)







